Mogroside VI B -

Mogroside VI B

Catalog Number: EVT-10989694
CAS Number:
Molecular Formula: C66H112O34
Molecular Weight: 1449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Mogroside VI B involves several enzymatic processes. The primary method includes the glycosylation of mogrol, an aglycone derived from Siraitia grosvenorii. This process is facilitated by uridine diphosphate glycosyltransferases (UGTs), which catalyze the transfer of sugar moieties to the hydroxyl groups on mogrol. Recent advancements in enzyme engineering have significantly improved the efficiency of these reactions, achieving conversion yields between 91% and 99% through controlled multi-glycosylation routes .

The synthesis pathway begins with the primary glycosylation at the C3 and C24 positions of mogrol, followed by additional branching glycosylation steps that introduce more sugar units, leading to the formation of various mogrosides including Mogroside VI B . These engineered pathways utilize recombinant yeast strains to enhance production efficiency and control over the glycosylation process .

Molecular Structure Analysis

Structure and Data

Mogroside VI B has a complex molecular structure represented by the formula C66H112O34C_{66}H_{112}O_{34} and a molecular weight of approximately 1449.58 g/mol . The structure consists of multiple sugar units attached to a triterpene backbone, which contributes to its sweet taste and functional properties. The detailed structural analysis reveals various hydroxyl groups and glycosidic linkages that define its chemical behavior.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Mogroside VI B primarily focus on its glycosylation processes. These reactions are catalyzed by specific UGT enzymes that facilitate the addition of glucose units to the aglycone backbone. For instance, UGTMS1 and UGTMS2 have been identified as key enzymes in producing Mogroside VI B through their ability to catalyze both primary and branched glycosylation reactions, achieving high conversion rates .

The reactions typically involve:

  1. Primary Glycosylation: Initial attachment of glucose at specific hydroxyl groups.
  2. Branched Glycosylation: Further modifications that enhance sweetness by adding additional glucose units.
Mechanism of Action

Process and Data

Mogroside VI B exerts its sweetness through interaction with taste receptors on the tongue, specifically activating sweet taste receptors (T1R2/T1R3). This mechanism is similar to that of sucrose but occurs without raising blood sugar levels, making it suitable for diabetic individuals . The compound's structure allows it to bind effectively to these receptors, triggering a sweet taste sensation while also providing potential health benefits due to its antioxidant properties.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mogroside VI B exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Stability: Shows stability under heat (up to 150 °C) and across a wide pH range (3-12), making it suitable for various food applications .
  • Taste Profile: Characterized by an intense sweetness without calories, making it an attractive alternative to traditional sweeteners.

The compound's stability under different conditions enhances its applicability in food products as a natural sweetener.

Applications

Scientific Uses

Mogroside VI B is primarily utilized as a natural sweetener in food and beverage industries due to its high sweetness potency without contributing calories. It has gained popularity as a sugar substitute in various products aimed at health-conscious consumers. Additionally, research indicates potential medicinal applications in traditional Chinese medicine, where extracts from Siraitia grosvenorii are used for their anti-inflammatory and antioxidant properties .

Furthermore, ongoing studies are exploring its role in metabolic engineering for producing other bioactive compounds, showcasing its versatility beyond mere sweetness enhancement.

Properties

Product Name

Mogroside VI B

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C66H112O34

Molecular Weight

1449.6 g/mol

InChI

InChI=1S/C66H112O34/c1-24(25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-58-52(86)47(81)42(76)32(95-58)22-89-56-50(84)44(78)38(72)28(18-67)91-56)9-13-37(63(4,5)88)98-60-54(49(83)43(77)33(96-60)23-90-57-51(85)45(79)39(73)29(19-68)92-57)100-61-55(48(82)41(75)31(21-70)94-61)99-59-53(87)46(80)40(74)30(20-69)93-59/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1

InChI Key

PVDOAQQONXZZBU-ISABJOOBSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5CC[C@@]6([C@@]5(C[C@H]([C@@]7([C@H]6CC=C8[C@H]7CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)O)C)C

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